2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Description
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is a bicyclic organic compound characterized by a fused oxazine and diazepane ring system. Its structure includes oxygen and nitrogen heteroatoms at positions 2, 5, and 8, forming a rigid bicyclic framework . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Synthesis routes involve stereoselective methods, such as the reduction of precursor derivatives like (1S,6S)-cis-7,9-dioxo-8-substituted-2,8-diazabicyclo[4.3.0]nonane, followed by acid salt formation .
Properties
CAS No. |
158182-89-9 |
|---|---|
Molecular Formula |
C6H14Cl2N2O |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
KXFOELXPYXZMLA-PVNUIUKASA-N |
SMILES |
C1COC2CNCC2N1.Cl.Cl |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2N1.Cl.Cl |
Canonical SMILES |
C1COC2CNCC2N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves several synthetic routes. One common method includes the reaction of a dihydropyridine derivative with N-Bromsuccinimide or bromine in ethylene glycol to form racemic intermediates . These intermediates can then be further processed to obtain the desired enantiomerically pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the enantiomerically pure form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-Bromsuccinimide, bromine, and ethylene glycol . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of the compound .
Scientific Research Applications
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[4.3.0]nonane derivatives with nitrogen and oxygen substitutions exhibit diverse biological activities depending on substituent patterns, stereochemistry, and functional groups. Below is a detailed comparison:
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane (Compound 5)
- Structure : Contains two nitrogen atoms at positions 1 and 4 and two ketone groups at positions 2 and 5.
- Biological Activity: Antioxidant: Demonstrated significant free radical scavenging in reducing power assays, linked to its electron-donating ketone groups . Antimicrobial: Active against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria .
- Retention Time (Rt) : 19,740 minutes in chromatographic analysis .
3-Benzyl- and 3-Isobutyl Derivatives
- Substituents : A benzyl or isobutyl group at position 3 modifies lipophilicity and steric effects.
- Biological Activity: Enhanced antimicrobial potency compared to the parent compound, with activity against Pseudomonas aeruginosa and Vibrio parahaemolyticus . The 3-benzyl derivative (Rt 27,423 minutes) showed prolonged chromatographic retention, indicating higher hydrophobicity .
(1S,6S)- or (1R,6R)-cis-2,8-Diazabicyclo[4.3.0]nonane
- Structure : Nitrogen atoms at positions 2 and 8; synthesized as a chiral intermediate for pharmaceuticals .
- Applications : Used in producing optically pure drugs, highlighting the importance of stereochemistry in bioactivity .
Bicyclo[4.3.0]nonane Derivatives with Sulfonyl and Methyl Groups
- Example: 1-Isopropenyl-4,5-dimethyl-5-phenylsulfonylmethyl bicyclo[4.3.0]nonane.
- Biological Activity :
5-Methyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane Dihydrochloride
- Structure : Methyl group at position 5; a structural analog of the target compound.
- Properties : The methyl substitution may enhance metabolic stability or receptor binding affinity, though specific activity data are unavailable .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity : Diaza-dioxo derivatives show broad-spectrum activity, with substituents like benzyl enhancing potency . The target compound’s dihydrochloride form may improve bioavailability.
- Structural Influence : Oxygen at position 2 (vs. ketone groups in 1,4-diaza analogs) likely alters electronic properties and target interactions.
- Synthetic Utility: Chiral synthesis methods (e.g., salt precipitation ) for related compounds underscore the scalability of bicyclo[4.3.0]nonane derivatives in drug development.
Biological Activity
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride (CAS No. 158182-89-9) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties, which include an oxygen atom and two nitrogen atoms within a bicyclic framework. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, including Moxifloxacin hydrochloride, an antibiotic used to treat bacterial infections.
| Property | Value |
|---|---|
| Molecular Formula | C6H14Cl2N2O |
| Molecular Weight | 201.09 g/mol |
| IUPAC Name | (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine; dihydrochloride |
| InChI | InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1../s1 |
| InChI Key | KXFOELXPYXZMLA-PVNUIUKASA-N |
The biological activity of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor function, leading to various pharmacological effects.
Key Biological Effects
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Protein Interactions : It may also influence protein-protein interactions critical for cellular processes.
Study on Enzyme Inhibition
A study highlighted the role of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride in inhibiting certain enzymes related to bacterial resistance mechanisms. The compound was shown to effectively reduce the activity of these enzymes in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates that it has favorable absorption characteristics and a manageable toxicity profile when administered at therapeutic doses. However, further studies are needed to fully elucidate its safety and efficacy in clinical settings.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, it is essential to compare it with structurally similar compounds:
| Compound | Solubility | Stability | Biological Activity |
|---|---|---|---|
| 2-Oxa-5,8-diazabicyclo[4.3.0]nonane | High | Stable | Moderate |
| 2-Oxa-5,8-diazabicyclo[4.3.0]nonane monohydrochloride | Moderate | Less stable | High |
The dihydrochloride form provides enhanced solubility and stability compared to its monohydrochloride counterpart, making it particularly valuable in pharmaceutical applications.
Q & A
(Basic) What are the recommended synthetic strategies for 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, and how can intermediates be optimized?
Methodological Answer:
Synthesis typically involves multicomponent reactions or cyclization strategies. For bicyclic frameworks, a stepwise approach is advised:
Core Formation : Use ring-closing metathesis or [3+2] cycloadditions to construct the bicyclic scaffold.
Functionalization : Introduce nitrogen and oxygen moieties via nucleophilic substitution or reductive amination.
Salt Formation : React the free base with HCl in anhydrous conditions to form the dihydrochloride salt.
Optimize intermediates using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm regioselectivity. For example, highlights similar bicyclo frameworks synthesized via stereocontrolled cyclization, emphasizing the need for chiral catalysts to avoid byproducts .
(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to resolve the bicyclic structure. Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the oxa and diaza groups.
- Mass Spectrometry : Employ HRMS (ESI or MALDI) to verify molecular weight and fragmentation patterns.
- HPLC-Purity Analysis : Utilize reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity >95%. underscores the importance of isotopic labeling (e.g., C) for tracking degradation products .
(Basic) How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant vials under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
- Handling : Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, lab coats). specifies that the compound is for "experienced personnel in authorized facilities," requiring validation of storage conditions via stability assays (e.g., accelerated aging at 40°C/75% RH) .
(Advanced) How can computational chemistry resolve contradictions in reaction yield data for derivatives?
Methodological Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions.
Feedback Loops : Integrate experimental results into computational workflows to refine predictions iteratively. demonstrates ICReDD’s approach using reaction path searches and data-driven optimization to reduce trial-and-error experimentation .
(Advanced) What factorial design approaches are effective in studying the compound’s reactivity under varying conditions?
Methodological Answer:
Adopt a Box-Behnken or Central Composite Design to systematically vary factors:
- Variables : Temperature (25–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
- Response Surface Analysis : Use ANOVA to identify significant interactions (e.g., solvent-catalyst synergy). notes that full factorial designs (2) are ideal for screening ≤4 variables, while fractional designs reduce complexity for higher variables .
(Advanced) How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., funnel plots) to detect bias.
Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme studies).
Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphism or salt-form variations. recommends chemical software for cross-validating bioactivity datasets and identifying outliers .
(Advanced) What strategies enable efficient synthesis of combinatorial libraries from this bicyclic scaffold?
Methodological Answer:
Solid-Phase Synthesis : Immobilize the core on resin to facilitate parallel diversification (e.g., amide couplings, Suzuki-Miyaura reactions).
Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid functionalization.
Automated Workflows : Implement liquid-handling robots for high-throughput screening. demonstrates combinatorial libraries of analogous bicyclo compounds via modular substitutions at the benzyl and thienyl positions .
(Basic) What are the key stability-indicating parameters for this compound in solution?
Methodological Answer:
- pH Stability : Perform stress testing across pH 1–13 (e.g., 0.1 M HCl/NaOH at 37°C) and monitor via UV-Vis spectroscopy.
- Oxidative Stability : Expose to HO (3% v/v) and analyze degradation products using LC-MS.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
(Advanced) How can cryogenic electron microscopy (cryo-EM) or X-ray crystallography aid in studying its interactions with biological targets?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion. Optimize conditions with Hampton Research screens.
- Cryo-EM : For flexible targets, apply single-particle analysis to resolve binding conformations at near-atomic resolution (≤3 Å). references structural analysis of similar bicyclic antibiotics, emphasizing the need for heavy-atom derivatives (e.g., selenomethionine) for phasing .
(Advanced) What in silico tools predict the pharmacokinetic (PK) properties of derivatives?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS or AMBER. highlights ML-driven platforms for PK/PD modeling, reducing reliance on in vivo assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
